2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)-
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Overview
Description
2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, and quinones.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Substituted chalcones, amines, and ethers.
Scientific Research Applications
2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antioxidant properties. It is also investigated for its role in inhibiting enzymes and modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of dyes, pigments, and polymers due to its conjugated system and ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to the modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-: A simpler chalcone with a single phenyl ring, known for its antimicrobial and anticancer properties.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: A chalcone with additional hydroxyl groups, studied for its antioxidant and anti-inflammatory activities.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-: A chalcone with a methoxy group, known for its potential therapeutic effects.
Uniqueness
2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxy and methoxy groups enhances its solubility, stability, and ability to interact with various molecular targets.
Properties
CAS No. |
62536-68-9 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[2-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O4/c1-13(19)22-18-6-4-3-5-16(18)17(20)12-9-14-7-10-15(21-2)11-8-14/h3-12H,1-2H3 |
InChI Key |
XDJAQWVYUUUMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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